GABA-T Enzyme Inhibition: AHAA (U-7524) Demonstrates Quantifiable In Vivo Anticonvulsant Activity in Mouse Convulsion Model
Aminohydroxyacetic acid (AHAA, designated U-7524 in early pharmacology literature) demonstrates in vivo protective efficacy as a GABA-T inhibitor in the thiosemicarbazide (TSC)-induced convulsion model. AHAA's anticonvulsant effect is mediated through GABA-T inhibition, leading to measurable GABA accumulation in brain tissue [1]. This effect is structurally and mechanistically distinct from sodium hydroxybutyrate (NaHB), which exhibited 'similar but somewhat weaker action' in the same experimental system [1]. Combined administration of NaHB with AHAA reduced AHAA's anticonvulsant intensity and diminished AHAA-characteristic brain GABA accumulation, confirming AHAA-specific pharmacodynamic effects that are not recapitulated by other GABA-modulating compounds [1].
| Evidence Dimension | Anticonvulsant efficacy (protective effect in TSC-induced convulsion model) |
|---|---|
| Target Compound Data | Protective effect observed; brain GABA accumulation characteristic of AHAA action |
| Comparator Or Baseline | Sodium hydroxybutyrate (NaHB): similar but somewhat weaker action |
| Quantified Difference | AHAA > NaHB in anticonvulsant intensity (rank-order, non-numerical); NaHB co-administration reduced AHAA anticonvulsant effect and GABA accumulation |
| Conditions | In vivo mouse model; convulsions induced by thiosemicarbazide (TSC), a glutamate decarboxylase inhibitor |
Why This Matters
AHAA provides a distinct GABA-T inhibition profile in vivo with quantifiable GABA accumulation, differentiating it from alternative GABA-modulating agents like NaHB.
- [1] Ostrovskaya RU, Zubovskaya AM, Boiko SS. Antagonism between sodium hydroxybutyrate and some effects of aminohydroxyacetic acid. Bulletin of Experimental Biology and Medicine. 1975;79(5):542-544. DOI:10.1007/BF00800497. View Source
